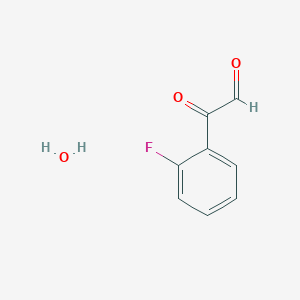

2-Fluorophenylglyoxal hydrate

Beschreibung

Contextualization of Arylglyoxal Hydrates in Contemporary Organic and Medicinal Chemistry

Arylglyoxal hydrates are a class of organic compounds characterized by the presence of two adjacent carbonyl groups, with one being hydrated. These bifunctional molecules are highly valued as versatile building blocks in organic synthesis. mdpi.comrsc.org Their dual reactivity allows for participation in a wide array of chemical transformations, making them crucial synthons for the construction of diverse heterocyclic compounds. mdpi.comrsc.orgacs.org Many of these heterocyclic structures form the core of biologically active molecules, underscoring the importance of arylglyoxals in medicinal chemistry. researchgate.netnih.gov They are instrumental in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to create complex products, thereby enhancing atom economy and reducing waste. mdpi.comnih.govresearchgate.net

Significance of Fluorinated Organic Compounds in Drug Discovery and Chemical Biology

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. numberanalytics.comacs.org Introducing fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity (pKa) of nearby functional groups. nih.govresearchgate.net These modifications can lead to improved drug efficacy, potency, and pharmacokinetic profiles. numberanalytics.comnih.gov Consequently, the development of novel fluorinated compounds is a major focus in the quest for new and improved therapeutic agents. acs.orgtandfonline.com

Historical Trajectory and Evolution of Research Involving Arylglyoxal Structures

The study of arylglyoxals dates back to early investigations into the reactivity of dicarbonyl compounds. Phenylglyoxal (B86788), the parent compound of the arylglyoxal family, was first prepared via the thermal decomposition of the sulfite (B76179) derivative of its oxime. wikipedia.org A significant advancement in their synthesis was the oxidation of acetophenones using selenium dioxide. wikipedia.orgorgsyn.org Initially, research focused on their fundamental chemical reactions. However, the realization of their utility as precursors for a multitude of heterocyclic systems propelled their use in synthetic organic chemistry. nih.govrsc.org Over the decades, the application of arylglyoxals has expanded significantly, particularly with the rise of MCRs as a powerful tool for generating molecular diversity in drug discovery programs. nih.govresearchgate.net The introduction of substituents, such as fluorine, onto the aryl ring represents a modern evolution in this field, aiming to combine the synthetic versatility of the arylglyoxal core with the beneficial properties of organofluorine compounds.

Overview of Key Research Areas and Unexplored Dimensions Pertaining to 2-Fluorophenylglyoxal Hydrate (B1144303)

Current research involving 2-Fluorophenylglyoxal Hydrate primarily focuses on its application as a building block in the synthesis of novel bioactive molecules. For instance, it has been utilized in the creation of 1-hydroxypyrazin-2(1H)-one iron chelators, which are being investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. nih.gov It has also been employed in the synthesis of 1,2,4-triazine (B1199460) derivatives with potential anticancer activity. mdpi.com The radiosynthesized version, 4-[¹⁸F]fluorophenylglyoxal, has shown promise as a reagent for the ¹⁸F-labeling of proteins for positron emission tomography (PET) imaging, highlighting its utility in chemical biology. acs.orgnih.gov

Despite these applications, many dimensions of this compound's potential remain underexplored. A systematic investigation into its reactivity in a broader range of MCRs could yield novel heterocyclic scaffolds with unique biological properties. Furthermore, its use as a probe to study enzyme mechanisms or as a fragment in fragment-based drug discovery is an area ripe for exploration. The full scope of its utility in creating advanced materials and functional polymers is also yet to be determined.

Delineation of Critical Research Questions and Future Scholarly Endeavors

The promising yet nascent state of research on this compound gives rise to several critical questions for future investigation:

Broadening Synthetic Applications: To what extent can this compound be utilized in a wider variety of multicomponent and domino reactions to access novel and complex molecular architectures?

Medicinal Chemistry Potential: What is the full therapeutic potential of derivatives synthesized from this compound? Can it be a key building block for developing drugs targeting a wider range of diseases beyond cancer and neurodegeneration?

Chemical Biology Tools: How can the unique reactivity of this compound be further harnessed to develop innovative chemical biology tools for studying biological processes, such as enzyme inhibition or protein modification? nih.gov

Material Science Applications: Are there untapped opportunities for using this compound in the synthesis of advanced materials with unique optical or electronic properties?

Mechanistic Studies: What are the detailed reaction mechanisms and kinetic profiles for reactions involving this compound? A deeper understanding could lead to more efficient and selective synthetic methods.

Future scholarly endeavors should focus on addressing these questions through a combination of synthetic exploration, biological evaluation, and detailed mechanistic studies. Such efforts will be crucial in fully realizing the scientific potential of this versatile fluorinated building block.

Compound Information

| Compound Name |

| This compound |

| Phenylglyoxal |

| 1-hydroxypyrazin-2(1H)-one |

| 1,2,4-triazine |

| 4-[¹⁸F]fluorophenylglyoxal |

| Selenium dioxide |

| Acetophenone (B1666503) |

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| CAS Number | 170880-96-3 |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in water and other polar solvents researchgate.net |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFHVRGKWSAPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382545 | |

| Record name | 2-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170880-96-3 | |

| Record name | 2-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Fluorophenylglyoxal Hydrate and Its Precursors

Established Synthetic Pathways to 2-Fluorophenylglyoxal Hydrate (B1144303)

The preparation of 2-Fluorophenylglyoxal hydrate has been achieved through various oxidative methods, with selenium-based reagents playing a prominent role.

Oxidative Methods Utilizing Selenium Reagents

Selenium compounds are effective oxidizing agents for the conversion of acetophenones to the corresponding phenylglyoxals. adichemistry.comwikipedia.orggoogle.com This transformation, often referred to as the Riley oxidation, involves the oxidation of the α-methylene group adjacent to the carbonyl functionality. adichemistry.comwikipedia.org

The oxidation of fluorinated acetophenones using selenium dioxide (SeO₂) is a common and direct method for synthesizing 2-Fluorophenylglyoxal. wur.nlorgsyn.org The reaction typically involves heating the fluorinated acetophenone (B1666503) with SeO₂ in a suitable solvent, such as dioxane or aqueous ethanol. orgsyn.orgnrochemistry.com The mechanism is believed to proceed through an initial ene reaction, followed by a acs.orgoregonstate.edu-sigmatropic rearrangement. wikipedia.orgic.ac.uk For instance, the oxidation of 2'-fluoroacetophenone (B1202908) with selenium dioxide yields 2-fluorophenylglyoxal, which is then hydrated to form the stable this compound. wur.nlorgsyn.org

This method has been successfully applied to a variety of substituted acetophenones. wur.nlpublish.csiro.au The general procedure involves refluxing the ketone with selenium dioxide, followed by purification to isolate the desired glyoxal (B1671930) hydrate. orgsyn.orgnrochemistry.com

Table 1: Examples of Selenium Dioxide Mediated Oxidation

| Starting Material | Product | Reagents and Conditions | Reference |

| 2-Methylacetophenone | 2-Methylphenylglyoxal | SeO₂, Ethanol, Concentrated HCl, Reflux 17h | publish.csiro.au |

| Acetophenone | Phenylglyoxal (B86788) | SeO₂, Dioxane, Heat | orgsyn.org |

| p-Cyanoacetophenone | p-Cyanophenylglyoxal hydrate | SeO₂, Reflux in water for 3h | wur.nl |

| p-Dimethylaminoacetophenone | p-Dimethylaminophenylglyoxal hydrate | SeO₂, Immediate conversion to hydrate | wur.nl |

This table is interactive and allows for sorting and filtering of data.

Selenious acid (H₂SeO₃), which is formed when selenium dioxide dissolves in water, can also be used for the oxidation of acetophenones. adichemistry.compsu.edu The use of commercial selenious acid can be a convenient alternative to handling the highly toxic and volatile selenium dioxide directly. orgsyn.org The reaction conditions and mechanism are similar to those of SeO₂-mediated oxidations. psu.edu

Other Documented Synthetic Procedures

While selenium-based oxidations are prevalent, other methods for the synthesis of phenylglyoxals have been reported in the literature. These include the oxidation of isonitrosoacetophenone and benzoylcarbinol. orgsyn.org However, for the specific preparation of this compound, the selenium dioxide oxidation of 2'-fluoroacetophenone remains a widely cited and effective method. wur.nlpublish.csiro.au

Radiosynthesis of [¹⁸F]Fluorophenylglyoxal ([¹⁸F]FPG) for Positron Emission Tomography (PET) Applications

The development of radiolabeled compounds is crucial for advancements in medical imaging techniques like Positron Emission Tomography (PET). mdpi.comnih.gov [¹⁸F]Fluorophenylglyoxal ([¹⁸F]FPG) has emerged as a valuable prosthetic group for the ¹⁸F-labeling of proteins for PET imaging. acs.orgresearchgate.netacs.org

One-Pot, Two-Step Radiosynthetic Protocols

A significant advancement in the preparation of [¹⁸F]FPG is the development of a one-pot, two-step radiosynthetic protocol. acs.orgresearchgate.netacs.org This method offers a streamlined and efficient approach, crucial for working with the short-lived fluorine-18 (B77423) isotope. mdpi.com

The process typically involves two key steps performed in a single reaction vessel:

Nucleophilic Radiofluorination: The first step is the radiofluorination of a suitable precursor.

In-situ Oxidation: The resulting intermediate is then oxidized in the same pot to yield [¹⁸F]FPG. acs.org

One reported method utilizes a one-pot, two-step procedure starting from fluoride-18. acs.orgkcl.ac.uk This protocol has been automated on a Scintomics GRP module, allowing for reproducible and efficient production of [¹⁸F]FPG. acs.orgresearchgate.net The automated synthesis has been reported to provide non-decay corrected radiochemical yields of 27 ± 2% within 56 minutes. acs.orgresearchgate.net Another study reported an isolated radiochemical yield of 41 ± 8% within approximately 60 minutes. acs.org

Table 2: Radiosynthesis of [¹⁸F]FPG

| Protocol | Precursor | Radiochemical Yield (n.d.c.) | Synthesis Time | Molar Activity | Reference |

| Automated One-Pot, Two-Step | Not specified | 27 ± 2% | 56 min | 147 ± 70 GBq/μmol | acs.orgresearchgate.net |

| One-Pot, Two-Step | Fluoride-18 | 41 ± 8% | ~60 min | 303 ± 104 GBq/μmol | acs.orgkcl.ac.uk |

This table is interactive and allows for sorting and filtering of data.

The development of such efficient radiosynthetic methods is critical for the widespread application of [¹⁸F]FPG in PET imaging research, particularly for the development of novel protein-based molecular probes. acs.orgresearchgate.net

An in-depth look at the synthesis of this compound and its radiolabeled precursors reveals a strategic approach centered on efficiency and yield, particularly for applications in positron emission tomography (PET). The methodologies employed are designed to be robust, allowing for the timely production of this important chemical compound.

2 Nucleophilic Aromatic Substitution ([¹⁸F]SɴAr) Preceding Oxidation

A primary strategy for synthesizing [¹⁸F]Fluorophenylglyoxal involves a one-pot, two-step process that begins with a Nucleophilic Aromatic Substitution (SɴAr) reaction to introduce the fluorine-18 isotope, followed by an oxidation step. acs.orgacs.orgnih.gov This method is particularly advantageous for radiochemistry as it allows for the late-stage introduction of the short-lived ¹⁸F isotope into the target molecule.

The process commences with the SɴAr reaction on a suitable precursor. For the analogous and well-documented compound 4-[¹⁸F]Fluorophenylglyoxal ([¹⁸F]FPG), the precursor of choice is 4-acetyl-N,N,N-trimethylbenzenammonium triflate. acs.orgnih.gov This precursor is reacted with no-carrier-added (n.c.a.) [¹⁸F]fluoride. The reaction is typically facilitated by a phase-transfer catalyst system, such as Kryptofix 2.2.2 (K₂.₂.₂) in the presence of a base like potassium carbonate (K₂CO₃), and carried out in an anhydrous polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov The mixture is heated, for instance at 110 °C for 10 minutes, to yield the intermediate, [¹⁸F]fluoroacetophenone ([¹⁸F]FAcP). acs.orgnih.gov

Following the successful radiofluorination, the second step, oxidation, is performed in the same reaction vessel without isolating the intermediate. acs.org This one-pot approach is crucial for minimizing synthesis time and handling losses of the radioactive material. The Kornblum oxidation, which uses iodine (I₂) in DMSO, has been shown to be an effective method for converting the [¹⁸F]FAcP intermediate into the final product, [¹⁸F]Fluorophenylglyoxal. acs.org This involves adding I₂ to the crude reaction mixture and heating it to a higher temperature, such as 130 °C for 10 minutes, to facilitate the oxidation of the acetyl group to a glyoxal. nih.gov

3 Optimization of Radiochemical Conversion (RCC) and Isolated Radiochemical Yield (RCY)

The efficiency of a radiochemical synthesis is paramount and is typically evaluated by two key metrics: the Radiochemical Conversion (RCC) and the isolated Radiochemical Yield (RCY). nih.govhzdr.de RCC refers to the percentage of the initial radioactivity that has been incorporated into the desired product within the crude reaction mixture, thus measuring the efficiency of the chemical transformation itself. nih.govhzdr.de RCY, on the other hand, is the percentage of the starting radioactivity that is present in the final, purified product, accounting for all losses during synthesis, purification, and formulation. nih.govhzdr.de

Several oxidizing agents were evaluated to maximize the RCC of the second step. The findings for the synthesis of the 4-fluoro isomer are summarized in the table below.

| Entry | Oxidant | Conditions | Radiochemical Conversion (RCC) (%) |

| 1 | H₂SeO₃ (10 mg, 78 µmol) | 110 °C, 20 min | ~20 |

| 2 | H₂SeO₃ (50 mg, 388 µmol) | 110 °C, 20 min | ~40 |

| 3 | H₂SeO₃ (100 mg, 776 µmol) | 110 °C, 20 min | ~60 |

| 4 | SeO₂ (10 mg, 90 µmol) | 110 °C, 20 min | ~60 |

| 5 | SeO₂ (25 mg, 225 µmol) | 110 °C, 20 min | ~85 |

| 6 | SeO₂ (50 mg, 450 µmol) | 110 °C, 20 min | ~98 |

| 7 | I₂ (25 mg, 100 µmol) / DMSO | 130 °C, 10 min | 92 ± 4 |

| Data derived from the synthesis of 4-[¹⁸F]Fluorophenylglyoxal. acs.org |

This optimized one-pot, two-step radiosynthesis, followed by high-performance liquid chromatography (HPLC) purification, resulted in a non-decay-corrected (n.d.c.) isolated RCY of 41 ± 8%. acs.orgnih.gov The entire process was completed within an hour, with molar activities recorded at 303 ± 104 GBq/μmol. acs.org

Furthermore, the synthesis has been successfully automated using a Scintomics GRP module with a DMSO-resistant cassette system. acs.org The automated process, which also employs a cartridge-based purification method instead of HPLC, yields [¹⁸F]FPG in a non-decay corrected RCY of 27 ± 2% within 56 minutes, demonstrating the robustness and clinical applicability of this synthetic approach. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Fluorophenylglyoxal Hydrate Transformations

Condensation Reactions Leading to Heterocyclic Frameworks

Condensation reactions involving 2-fluorophenylglyoxal hydrate (B1144303) provide a powerful tool for the synthesis of a diverse array of heterocyclic compounds. These reactions typically proceed through the initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration or other elimination steps to afford the final heterocyclic product.

Formation of 1,2,4-Triazine (B1199460) Derivatives with Aminoguanidines

The reaction of α-oxoaldehydes with aminoguanidine (B1677879) is a well-established method for the synthesis of 3-amino-1,2,4-triazine derivatives. While specific studies detailing the reaction of 2-fluorophenylglyoxal hydrate with aminoguanidines are not extensively documented in the reviewed literature, the general mechanism is understood to involve the nucleophilic attack of the more basic nitrogen atom of aminoguanidine on one of the carbonyl groups of the glyoxal (B1671930). This is followed by an intramolecular cyclization and elimination of water to form the stable 1,2,4-triazine ring.

The kinetics and mechanism of the reaction of aminoguanidine with other α-oxoaldehydes, such as glyoxal and methylglyoxal, have been studied under physiological conditions. capes.gov.brnih.gov These studies reveal that the reaction rate is first order with respect to both reactants. capes.gov.brnih.gov It is proposed that aminoguanidine reacts with both the unhydrated and monohydrated forms of the α-oxoaldehyde. capes.gov.brnih.gov The presence of the fluorine atom in this compound is expected to influence the reaction rate due to its electronic effects on the electrophilicity of the carbonyl carbons.

Cyclocondensation with N-Alkoxy-N'-arylureas for Imidazolidin-2-one and Hydantoin (B18101) Synthesis

The synthesis of imidazolidin-2-ones and hydantoins (imidazolidine-2,4-diones) can be achieved through the cyclocondensation of α-dicarbonyl compounds with urea (B33335) derivatives. Although specific examples employing this compound and N-alkoxy-N'-arylureas are not prominent in the surveyed literature, the general synthetic strategy is plausible. The reaction would likely proceed via the formation of an initial adduct between the urea nitrogen and one of the carbonyl groups of the glyoxal, followed by an intramolecular cyclization to form the five-membered ring.

Various methods for the synthesis of highly substituted hydantoins have been developed, for instance, through the dual activation of Boc-protected dipeptidyl compounds using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. This particular method allows for the synthesis of chiral hydantoins from simple dipeptides in a single step under mild conditions. While this specific methodology does not use a glyoxal derivative, it highlights the importance of hydantoin synthesis in medicinal chemistry.

Synthesis of Oxazine (B8389632) and Pyrroloimidazole Derivatives via Condensation with Amino Alcohols and Amines

The reaction of this compound with amino alcohols or diamines represents a potential route for the synthesis of oxazine and pyrroloimidazole derivatives, respectively. The formation of oxazine derivatives would involve the condensation of the glyoxal with an amino alcohol, where the amino group reacts with one carbonyl and the hydroxyl group with the other, leading to a cyclized product. The synthesis of various oxazine derivatives from different starting materials has been reported, underscoring the significance of this heterocyclic core in medicinal chemistry.

Similarly, the reaction with a diamine could lead to the formation of a pyrroloimidazole scaffold through a series of condensation and cyclization steps. The specific regioselectivity and reaction conditions would be crucial in determining the final product.

Participation in Multicomponent and Domino Reactions (e.g., β-Carboline Synthesis)

The electrophilic nature of this compound makes it a suitable candidate for participation in multicomponent and domino reactions. One notable example is the Pictet-Spengler reaction for the synthesis of β-carbolines. researchgate.netmdpi.comrsc.orgmdpi.comechemcom.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. rsc.org this compound could serve as the carbonyl component in this reaction, leading to the formation of a 1-(2-fluorophenyl)-1-hydroxy-1,2,3,4-tetrahydro-β-carboline derivative.

The Pictet-Spengler reaction is a powerful tool for the construction of the tetrahydro-β-carboline skeleton, which is a core structure in many natural products and pharmaceutically active compounds. mdpi.commdpi.comechemcom.com The reaction can be promoted by various acidic catalysts and can be performed in a range of solvents, including environmentally benign options like water. echemcom.com While direct examples with this compound are not widely reported, its reactivity profile suggests its potential utility in such transformations.

Bioconjugation Chemistry and Selective Derivatization

The high reactivity and selectivity of α-dicarbonyl compounds have been harnessed in the field of bioconjugation for the specific modification of biomolecules.

Arginine-Selective Bioconjugation with Proteins

A significant application of a derivative of this compound is in the arginine-selective bioconjugation of proteins. Specifically, a fluorine-18 (B77423) labeled analogue, [¹⁸F]4-fluorophenylglyoxal ([¹⁸F]FPG), has been developed as a prosthetic group for the radiolabeling of proteins for positron emission tomography (PET) imaging.

This bioconjugation relies on the chemoselective and rapid reaction of the glyoxal moiety with the guanidinium (B1211019) group of arginine residues in proteins. This reaction is highly selective for arginine, even in the presence of other nucleophilic amino acid residues such as lysine (B10760008), cysteine, and histidine. The resulting conjugate preserves the native structure and function of the protein.

Research Findings on Arginine-Selective Bioconjugation with [¹⁸F]FPG

| Labeled Protein | Application | Key Findings |

| Human Serum Albumin (HSA) | Blood pool PET imaging agent | The [¹⁸F]FPG-HSA conjugate exhibits prolonged blood retention and excellent in vivo stability. |

| Ubiquitin | Model protein for labeling studies | Demonstrates the versatility of [¹⁸F]FPG for labeling various proteins. |

| Interleukin-2 (IL-2) | Potential for imaging immune responses | The bioconjugate retains the binding affinity of the native protein. |

| Interleukin-4 (IL-4) | Potential for imaging immune responses | The bioconjugate retains the binding affinity of the native protein. |

Formation of Imidazole-5-ol or Imidazolone Tautomers upon Arginine Conjugation

The reaction of α-ketoaldehydes like phenylglyoxal (B86788) and its derivatives with the guanidinium group of arginine residues is a known and specific interaction. sigmaaldrich.com This reaction proceeds to form a stable hydroxyimidazole product. sigmaaldrich.com This specific reactivity allows for the targeted modification of proteins. For instance, 4-azidophenyl glyoxal (APG) has been utilized for the selective functionalization of arginine residues in native antibodies. rsc.org This process involves an initial "plug" stage where the azide (B81097) group is introduced onto the antibody via reaction with arginine, followed by a "play" stage where various molecules can be attached through biorthogonal cycloaddition reactions. rsc.org This method's selectivity for arginine over other nucleophilic amino acids like lysine, cysteine, and histidine has been demonstrated, even in the presence of a large excess of these other amino acids. nih.govacs.org The resulting conjugates have shown high stability in human plasma and preserved the antigen selectivity of the native antibody. rsc.org

pH-Dependent Reactivity and Its Impact on Bioconjugation Efficiency

The efficiency of bioconjugation reactions involving α-ketoaldehydes can be significantly influenced by pH. Investigations into the reactivity of a MnSalen complex in myoglobin (B1173299) with hydrogen peroxide revealed a strong pH-dependence. nih.gov This dependence was attributed to the protonation/deprotonation equilibrium of the oxidant, hydrogen peroxide. nih.gov While this specific study did not involve this compound directly, it highlights the general principle that the protonation state of reactants, dictated by the pH of the environment, can control the reaction pathway and efficiency. This is a critical consideration for optimizing bioconjugation protocols. For example, the reaction of thiols with phenylglyoxal to form hemithioacetals is also pH-dependent, with the observed equilibrium constants decreasing as the thiol ionizes at higher pH. oup.com

Enzymatic Reaction Pathways and Metabolite Formation

The glyoxalase system, a ubiquitous detoxification pathway, plays a crucial role in the metabolism of α-ketoaldehydes. wikipedia.orgnih.gov This system comprises two main enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), that work in concert to convert reactive α-ketoaldehydes into less toxic α-hydroxy acids. wikipedia.orgnih.govnih.gov

Substrate Recognition and Processing by the Glyoxalase System (Glyoxalase I and II)

The glyoxalase pathway begins with the non-enzymatic, spontaneous reaction of an α-ketoaldehyde, such as methylglyoxal, with glutathione (B108866) (GSH) to form a hemithioacetal adduct. wikipedia.orgnih.govwikipedia.org This hemithioacetal is the true substrate for Glyoxalase I. nih.govlu.se Glo1, a metalloenzyme that often contains zinc, then catalyzes the isomerization of this hemithioacetal into an S-2-hydroxyacylglutathione derivative, such as S-D-lactoylglutathione in the case of methylglyoxal. wikipedia.orgnih.govwikipedia.org Subsequently, Glyoxalase II, a thioesterase, hydrolyzes this thioester to produce the corresponding α-hydroxy acid (e.g., D-lactic acid) and regenerate the free glutathione, which can then participate in another round of detoxification. wikipedia.orgnih.govnih.govnih.gov The glyoxalase system exhibits a narrow substrate specificity, primarily targeting methylglyoxal. nih.gov

Non-Enzymatic Rearrangement of Hemithioacetals to Thioesters

In addition to enzymatic processing, hemithioacetals can undergo non-enzymatic rearrangement. The formation of hemithioacetals from the reaction of thiols with phenylglyoxal is a reversible process. oup.com These hemithioacetals can then rearrange to form thiomandelic S-esters. oup.com This rearrangement is subject to general base catalysis, and the mechanism is thought to involve proton transfers through an enediol intermediate. oup.com Peptide thioesters are important intermediates in protein synthesis and can be formed through an intramolecular N–S acyl shift reaction under acidic conditions, followed by an intermolecular thiol–thioester exchange. researchgate.net

Enantioselective Production of α-Hydroxy Carboxylic Acids

The glyoxalase system is inherently enantioselective. The action of Glyoxalase I and II on (hetero)aryl glyoxals leads to the production of D-α-hydroxy carboxylic acids. dntb.gov.uarsc.org Conversely, another glyoxalase, DJ-1, can catalyze the intramolecular Cannizzaro reaction of the same substrates to yield L-α-hydroxy carboxylic acids. dntb.gov.uarsc.org This enzymatic toolbox provides a method for the scalable and operationally simple synthesis of both enantiomers of α-hydroxy acids with high enantioselectivity. rsc.org The synthesis of chiral α-hydroxy acids is an area of significant research interest, with various chemical methods also being developed, including palladium-catalyzed alkylation of lactic acid and direct electrocarboxylation of aldehydes and ketones. rsc.orgasianpubs.org

Derivatives and Analogs of 2 Fluorophenylglyoxal Hydrate: Synthesis and Advanced Characterization

Design and Synthesis of Novel Substituted Arylglyoxal Hydrate (B1144303) Analogs

Arylglyoxal hydrates are valuable precursors in organic synthesis due to the presence of two adjacent carbonyl groups, which offer multiple reaction pathways. nih.gov Their synthesis and use in multicomponent reactions allow for the construction of diverse heterocyclic systems. nih.govdntb.gov.uagrowingscience.com For instance, arylglyoxals can be utilized in the synthesis of substituted furans through gold-catalyzed three-component reactions with amines and terminal alkynes. nih.gov They also serve as key starting materials in the one-pot synthesis of pyrimido[4,5-c]pyridazine (B13102040) derivatives through condensation with barbituric acid or thiobarbituric acid and hydrazine (B178648) hydrate, a reaction that can be efficiently catalyzed by zirconyl chloride octahydrate (ZrOCl2·8H2O) in water. growingscience.com

The reactivity of arylglyoxals extends to the formation of various other heterocyclic structures. They are employed in the synthesis of imidazoheterocycles, where the glyoxal (B1671930) can act as a dicarbonyl source. acs.org Furthermore, they participate in reactions to form fully substituted oxazoles and benzofuran (B130515) derivatives. nih.govrsc.org The ability to generate such a wide array of molecular scaffolds underscores the importance of arylglyoxal hydrates as versatile synthons in modern organic chemistry. nih.gov

Development of Functionalized Porphyrin Systems

Porphyrins are a class of aromatic macrocycles with unique photophysical and electrochemical properties, making them suitable for a wide range of applications. ub.edursc.org The functionalization of the porphyrin core with various substituents allows for the fine-tuning of these properties.

The synthesis of meso-substituted porphyrins is a well-established field, often employing methods like the Lindsey or Adler-Longo synthesis, which involve the condensation of pyrrole (B145914) with an appropriate aldehyde. rsc.orgtu.ac.th For the synthesis of meso-tetra(p-fluorobenzoyl)porphyrins, a precursor such as p-fluorobenzaldehyde would be reacted with pyrrole under acidic conditions, followed by oxidation of the resulting porphyrinogen (B1241876) to the stable porphyrin macrocycle.

Metal insertion into the porphyrin core is typically achieved by reacting the free-base porphyrin with a metal salt, such as zinc acetate (B1210297) or nickel acetate, in a suitable solvent. tu.ac.thnih.gov This process yields the corresponding metalloporphyrin complex, which often exhibits altered electronic and photophysical properties compared to the free-base ligand. researchgate.net The synthesis of a meso-tetra(p-fluorobenzoyl)porphyrin nickel(II) complex has been reported as part of studies on the influence of electron-withdrawing groups on the porphyrin's properties. ub.edu

The electronic properties of porphyrins are highly sensitive to the nature of their meso-substituents. Electron-withdrawing groups, such as benzoyl or pentafluorophenyl groups, can significantly impact the redox potentials of the porphyrin macrocycle. ub.edumdpi.com

Cyclic voltammetry studies have shown that the introduction of four benzoyl groups at the meso positions facilitates the reduction of the porphyrin ring. ub.edu Further modification with a para-fluoro substituent on the benzoyl group can lower the reduction potential even more. ub.edu For instance, the first reduction potential of meso-tetrabenzoylporphyrin was found to be -0.76 V, which shifted to -0.71 V for meso-tetra(p-fluorobenzoyl)porphyrin. ub.edu The insertion of a metal ion like Ni(II) into the porphyrin core also influences the redox potential, making the reduction more difficult. ub.edu

These modifications also affect the photophysical properties, including the absorption and emission spectra. The intense Soret band and the weaker Q-bands in the UV-visible spectrum are characteristic of porphyrins and are sensitive to substitution. researchgate.netmdpi.com The introduction of electron-withdrawing groups can lead to shifts in these bands, which is a key aspect of tuning the molecule for specific applications like photosensitizers or in electronic devices. mdpi.comresearchgate.net

| Porphyrin Derivative | First Reduction Potential (E1/2 vs Fc+/Fc) | Key Observation |

|---|---|---|

| meso-Tetrabenzoylporphyrin | -0.76 V | Introduction of benzoyl groups facilitates reduction compared to TPP. ub.edu |

| meso-Tetrabenzoylporphyrin-Ni(II) | -0.86 V | Ni(II) insertion makes reduction more difficult. ub.edu |

| meso-Tetra(p-fluorobenzoyl)porphyrin | -0.71 V | Electron-withdrawing fluorine group further facilitates reduction. ub.edu |

Preparation of Diverse Heterocyclic Compounds for Medicinal Chemistry Applications

The reactivity of glyoxal derivatives makes them valuable starting materials for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry.

Benzenesulfonamide (B165840) derivatives are an important class of compounds in medicinal chemistry. While direct synthesis from 2-fluorophenylglyoxal hydrate is not extensively detailed in the provided search results, the condensation of glyoxal with sulfonamides is a known reaction. For example, glyoxal reacts with 4-tert-butyl-2,6-dimethylbenzenesulfonamide in a 1:2 ratio in the presence of sulfuric acid to yield N,N'-(ethane-1,2-diyl)bis(4-tert-butyl-2,6-dimethylbenzenesulfonamide). mdpi.com This type of reaction demonstrates the potential for glyoxals to be used in the construction of more complex sulfonamide-containing molecules. Other synthetic routes to benzenesulfonamide derivatives often involve the coupling of a substituted aniline (B41778) with a benzenesulfonyl chloride or through multi-step syntheses to build functionalized imidazole (B134444) rings bearing a benzenesulfonamide group. mdpi.comnih.govdovepress.com

| Reactants | Key Product | Reference |

|---|---|---|

| Glyoxal and 4-tert-butyl-2,6-dimethylbenzenesulfonamide | N,N'-(ethane-1,2-diyl)bis(4-tert-butyl-2,6-dimethylbenzenesulfonamide) | mdpi.com |

| Aniline derivatives and activated substituted aromatic compounds | 1,4-Benzenesulfonamide derivatives via azo coupling | nih.govdovepress.comnih.gov |

| Substituted phenacyl bromides and 3-aminobenzenesulfonamide | Benzenesulfonamide-bearing functionalized imidazole derivatives | mdpi.com |

Iron is an essential element, but its dysregulation is implicated in various diseases, making iron chelators a significant area of research. nih.govnih.gov Iron-chelating compounds can be designed based on various molecular scaffolds. mdpi.commdpi.com Siderophores, which are naturally occurring iron chelators, often contain catecholate, hydroxamate, or α-hydroxycarboxylate functional groups that bind strongly to ferric ions. nih.govmdpi.com

Synthetic iron chelators are also being developed. For example, derivatives of 8-hydroxyquinoline (B1678124) and deferiprone (B1670187) have been synthesized and shown to effectively chelate iron ions. mdpi.com While the direct synthesis of iron chelators from this compound is not explicitly described in the search results, the functional groups present in glyoxal derivatives could potentially be elaborated into structures capable of binding iron. For instance, the dicarbonyl moiety could be a precursor to α-hydroxy- or α-aminocarboxylic acid derivatives, which are known to participate in metal chelation. mdpi.com The synthesis of iron chelates often involves reacting a chelating ligand, such as ethylenediamine-N,N'-di-(o-hydroxyphenyl acetic acid) (EDDHA), with an iron salt in a suitable solvent. google.com

Generation of Tetraazamacrocycles

The synthesis of tetraazamacrocycles often employs aromatic glyoxal derivatives as key building blocks. A prominent and effective strategy involves a metal-templated cyclization reaction. gla.ac.uk In a typical procedure, this compound is reacted with a linear polyamine, such as triethylenetetraamine, in the presence of a metal salt like iron(III) chloride, which acts as a template. gla.ac.uk This template effect guides the condensation of the terminal amino groups of the polyamine with the dicarbonyl unit of the glyoxal, facilitating the formation of a macrocyclic Schiff base intermediate complexed with the metal ion.

Subsequent reduction of the imine bonds, commonly achieved using a reducing agent like sodium borohydride, yields the saturated tetraazamacrocycle. The final step involves demetallation, often under acidic conditions, to release the free macrocyclic ligand. gla.ac.uk This method has been successfully applied to a variety of substituted aromatic glyoxals to produce racemic tetraazamacrocycles in good yields, ranging from 54% to 100%. gla.ac.uk

Alternative pathways for macrocycle synthesis involve the formation of bis-aminal intermediates from the condensation of phenylglyoxals with linear tetraamines. researchgate.nettandfonline.com These intermediates can then undergo cyclization with a suitable dielectrophile to form the macrocyclic framework. tandfonline.com However, these routes can sometimes be complicated by the stability of the intermediates or the formation of side products like lactams. tandfonline.com

Table 1: Representative Synthesis of a Substituted Tetraazamacrocycle

| Reactant A | Reactant B | Template | Key Steps | Product Class | Yield Range |

|---|

Comprehensive Structural Characterization of Synthesized Compounds

A rigorous and multi-faceted analytical approach is essential to definitively confirm the structure and purity of the synthesized macrocycles and related derivatives. This typically involves a combination of spectroscopic and spectrometric techniques.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Definitive Structural Assignment

High-field NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. libretexts.org For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For a tetraazamacrocycle derived from this compound, the spectrum would show complex multiplets for the protons of the ethylenediamine (B42938) bridges of the macrocyclic ring. gla.ac.uk Distinct resonances would also be observed in the aromatic region, with splitting patterns characteristic of a 1,2-disubstituted benzene (B151609) ring, further influenced by the fluorine substituent. The proton attached to the chiral center bearing the fluorophenyl group would also present a characteristic signal.

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. The presence of the fluorine atom is particularly informative, as it induces characteristic splitting of the signals for nearby carbon atoms (C-F coupling). psu.edu For instance, the carbon directly bonded to fluorine (C-2) would appear as a large doublet, while adjacent carbons (C-1 and C-3) would show smaller doublet splittings. psu.edu This allows for precise assignment of the aromatic carbons. Signals corresponding to the carbons in the macrocyclic backbone would also be present.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful technique for direct observation of the fluorine nucleus. The spectrum would typically show a single resonance for the 2-fluoro-substituent, and its chemical shift would be indicative of the electronic environment. Coupling to nearby protons (¹H-¹⁹F coupling) can further confirm structural assignments.

Table 2: Representative NMR Data for a Fluorophenyl-Substituted Compound (Note: Data below is illustrative, based on published data for related fluorophenylglyoxal isomers and derivatives)

| Nucleus | Region/Atom | Expected Chemical Shift (δ, ppm) | Key Feature / Coupling |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄F) | 7.0 - 8.0 | Complex multiplets due to ortho-substitution |

| ¹H | Macrocycle (-CH₂-CH₂-) | 2.5 - 3.5 | Overlapping multiplets gla.ac.uk |

| ¹³C | C-F | ~160 | Large doublet (¹JCF ≈ 240-250 Hz) psu.edu |

| ¹³C | Aromatic (C-H, C-C) | 115 - 140 | Smaller doublets for carbons ortho and meta to fluorine (²JCF, ³JCF) psu.edu |

| ¹³C | Macrocycle (-CH₂-CH₂-) | 40 - 60 | Distinct signals for backbone carbons |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a synthesized compound. nih.gov Unlike unit-resolution mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's chemical formula. researchgate.nettandfonline.comCurrent time information in Bangalore, IN.

For a newly synthesized tetraazamacrocycle, HRMS would be used to measure the mass of the molecular ion ([M+H]⁺). This experimental mass is then compared to the theoretical mass calculated from the chemical formula based on the most abundant isotopes of each element. A close match between the experimental and theoretical mass provides strong evidence for the successful synthesis of the target compound. rsc.org This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Example of HRMS Data for a Tetraazamacrocycle Derivative

| Compound | Chemical Formula | Theoretical Mass [M+H]⁺ | Experimental Mass [M+H]⁺ | Difference (ppm) |

|---|

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.

For a tetraazamacrocycle derived from this compound, the IR spectrum would display several characteristic absorption bands. The presence of secondary amine groups (N-H) in the macrocyclic ring would be confirmed by a stretching vibration typically in the range of 3200-3400 cm⁻¹. gla.ac.uk Aliphatic C-H stretching from the ethylene (B1197577) bridges would appear just below 3000 cm⁻¹, while aromatic C-H stretching is observed just above 3000 cm⁻¹. gla.ac.uk A key vibration would be the C-F stretch of the fluorophenyl group, which typically appears as a strong band in the 1100-1300 cm⁻¹ region. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would confirm the complete reduction of the glyoxal precursor.

Table 4: Characteristic IR Absorption Bands for a Fluorophenyl-Substituted Tetraazamacrocycle

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3270 - 3350 | gla.ac.uk |

| Aromatic C-H | C-H Stretch | 3050 - 3100 | gla.ac.uk |

| Aliphatic C-H | C-H Stretch | 2800 - 2950 | gla.ac.uk |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Single Crystal X-ray Diffraction for Elucidation of Solid-State Molecular Architecture

Single Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This powerful technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. researchgate.net

Table 5: Representative Structural Parameters from Single Crystal X-ray Diffraction (Note: Data is representative of typical values for such structures)

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N (aliphatic) | ~1.47 Å |

| Bond Length | C-C (aliphatic) | ~1.52 Å |

| Bond Angle | C-N-C (in ring) | ~112° |

| Torsional Angle | N-C-C-N (in ring) | ~60° (gauche) |

Biological and Biomedical Applications of 2 Fluorophenylglyoxal Hydrate and Its Derivatives

Applications in Radiopharmaceutical Chemistry and Molecular Imaging

The use of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radioisotope, is central to Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. nih.govacs.orgfrontiersin.org The development of protein-based PET tracers offers new avenues for early disease detection and personalized medicine. nih.govresearchgate.net In this context, derivatives of 2-fluorophenylglyoxal have proven to be valuable tools.

Utility of [¹⁸F]Fluorophenylglyoxal as a Precursor for PET Radiotracers

[¹⁸F]Fluorophenylglyoxal ([¹⁸F]FPG), a novel prosthetic group, serves as a crucial precursor for the development of ¹⁸F-labeled protein radiopharmaceuticals. nih.govacs.org Prosthetic groups are instrumental in ¹⁸F-radiochemistry as they facilitate the labeling of molecules that are not easily fluorinated directly. researchgate.net The radiosynthesis of [¹⁸F]FPG has been achieved through a one-pot, two-step procedure, starting from fluoride-18. acs.org This process involves the nucleophilic aromatic substitution on a precursor molecule to generate an intermediate, which is then oxidized to yield [¹⁸F]FPG. acs.org

The synthesis can be automated, allowing for the production of [¹⁸F]FPG with high radiochemical purity and molar activity. nih.govacs.org For instance, an automated synthesis on a Scintomics GRP module yielded [¹⁸F]FPG in non-decay corrected radiochemical yields of 27 ± 2% within 56 minutes. nih.gov A manual, one-pot, two-step radiosynthesis has been reported to produce [¹⁸F]FPG with a non-decay-corrected isolated radiochemical yield of approximately 41%. acs.org The lipophilicity of [¹⁸F]FPG, measured as a log D value of 1.61 ± 0.07, and its in vitro stability, with no degradation observed for up to 4 hours in PBS, further underscore its suitability as a radiolabeling precursor. acs.org

Development of Protein-Based [¹⁸F]PET Imaging Agents (e.g., [¹⁸F]FPG-Human Serum Albumin)

A significant application of [¹⁸F]FPG is in the labeling of native proteins for PET imaging. nih.gov This is achieved through a highly selective bioconjugation reaction with arginine residues on the protein. nih.govacs.org This selectivity is maintained even in the presence of other amino acids like lysine (B10760008), cysteine, and histidine. researchgate.netacs.org

A prime example is the development of [¹⁸F]FPG-labeled human serum albumin ([¹⁸F]FPG-HSA). acs.org HSA was chosen as a model protein to demonstrate the effectiveness of [¹⁸F]FPG bioconjugation. acs.org The resulting [¹⁸F]FPG-HSA conjugate has shown potential as a blood pool PET imaging agent, which can be used to visualize blood distribution and vascularity. nih.govacs.org The labeling process has been optimized, with effective conjugation to HSA occurring at a pH of 10.0. acs.org Beyond HSA, [¹⁸F]FPG has been successfully used to label other proteins such as ubiquitin, interleukin-2, and interleukin-4, demonstrating its versatility as a generic tool for ¹⁸F-labeling of various proteins. nih.govresearchgate.net

Evaluation of In Vivo Stability and Pharmacokinetic Properties of Radiolabeled Conjugates

The in vivo performance of radiolabeled conjugates is critical for their clinical utility. Studies have shown that [¹⁸F]FPG protein conjugates exhibit excellent in vivo stability, preserving the binding affinity of the native proteins. nih.govacs.org

The in vitro stability of [¹⁸F]FPG-HSA was confirmed by its ability to remain ≥95% pure after incubation in both PBS for 4 hours and human serum for 2 hours. acs.org In vivo PET imaging and ex vivo biodistribution studies in mice demonstrated that [¹⁸F]FPG-HSA has significantly prolonged blood retention compared to free [¹⁸F]FPG. acs.org While most of the unconjugated [¹⁸F]FPG was excreted through the kidneys and accumulated in the bladder, the majority of the [¹⁸F]FPG-HSA remained in circulation 120 minutes after intravenous injection. acs.org

Similarly, an [¹⁸F]FPG-labeled interleukin-4 conjugate, [¹⁸F]FPG-IL-4, also showed high stability (>95%) in PBS and human serum in vitro. researchgate.netacs.org In vivo PET imaging in healthy mice revealed that the [¹⁸F]FPG-IL-4 conjugate is resistant to defluorination. nih.gov The pharmacokinetic profile showed a gradual decrease of radioactivity in the blood over 120 minutes with accumulation in the liver and kidneys. acs.org

Contributions to Pharmaceutical Research and Drug Discovery

Beyond its applications in imaging, 2-fluorophenylglyoxal hydrate (B1144303) serves as a building block in the synthesis of compounds with potential therapeutic properties, particularly in the realm of oncology.

Synthesis of Compounds Exhibiting Anticancer Activity

Researchers have utilized 2-fluorophenylglyoxal hydrate in the synthesis of novel heterocyclic compounds with anticancer potential. mdpi.com One such class of compounds is the 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives. mdpi.com These were synthesized through the reaction of aminoguanidines with an appropriate phenylglyoxal (B86788) hydrate, including the 2-fluoro derivative, in glacial acetic acid. mdpi.com This synthetic strategy allows for the introduction of various substituents to analyze structure-activity relationships. mdpi.com

The synthesized derivatives of 2-fluorophenylglyoxal have been evaluated for their antiproliferative activities against several human cancer cell lines. A study on a series of novel benzenesulfonamide (B165840) derivatives demonstrated cytotoxic activity against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with many compounds showing IC₅₀ values below 100 μM. mdpi.com

The antiproliferative efficacy was found to be influenced by the specific substituents on the molecular scaffold. For instance, compounds featuring a 1-naphthyl moiety showed notable cytotoxic activity against all three cell lines. mdpi.com The most active compounds from this study were found to inhibit cancer cell proliferation by inducing apoptosis. mdpi.com

Antiproliferative Activity of 2-Fluorophenylglyoxal Derivatives

| Compound | Target Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives | HCT-116, HeLa, MCF-7 | IC₅₀ values below 100 μM for a majority of compounds. mdpi.com | mdpi.com |

| Derivatives with a 1-naphthyl moiety | HCT-116, HeLa, MCF-7 | Showed outstanding average cytotoxic activity. mdpi.com | mdpi.com |

Investigations into Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a key strategy in the development of anticancer agents. Derivatives of this compound have been investigated for their ability to trigger this process in cancer cells.

In one study, 3-fluorophenylglyoxal hydrate was used as a starting material to synthesize a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides. nih.gov Several of these compounds demonstrated significant cytotoxic activity against human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov Further investigation into the mechanism of action revealed that the most potent compounds inhibited cancer cell proliferation by inducing apoptosis. nih.gov This was confirmed through cytometric analysis, which showed an increase in apoptotic cells, loss of mitochondrial membrane potential (Δψm), and activation of caspases in the treated cancer cell lines. nih.gov

The transcription factor STAT3 (Signal Transducer and Activator of Transcription 3) is a key protein implicated in cancer progression, with roles in cell proliferation, angiogenesis, and apoptosis. ucl.ac.uk Aberrant STAT3 activity is found in over 70% of cancers. ucl.ac.uk Research into small-molecule inhibitors of STAT3 has identified its DNA-binding domain as a promising target. ucl.ac.uk In the process of developing such inhibitors, it has been proposed that fluorophenylglyoxal derivatives could be utilized to explore and enhance the structure-activity relationships of potential STAT3 inhibitors, which are known to induce apoptosis. ucl.ac.uk

Table 1: Apoptosis-Inducing Activity of a 3-Fluorophenylglyoxal Hydrate Derivative

| Compound ID | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 37 | HCT-116, HeLa | Increased number of apoptotic cells, concentration-dependent effect. | nih.gov |

| 46 | MCF-7 | Induced apoptosis, though results were most significant at lower concentrations. | nih.gov |

Development of Agents with Anti-parasitic Efficacy

Derivatives of arylglyoxals, including this compound, are valuable precursors for synthesizing compounds with potential anti-parasitic properties.

A notable application is in the creation of tetraazamacrocycles, which have been evaluated as agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (Sleeping Sickness). nih.gov In this synthetic approach, aromatic glyoxal (B1671930) derivatives are reacted with triethylenetetraamine using an iron template method. nih.gov A range of these macrocycles, featuring different aromatic and heteroaromatic substituents, have been synthesized and tested, with several analogues displaying high activity against T. brucei. nih.gov

Furthermore, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been identified as promising anti-parasitic compounds. google.com A series of these compounds were prepared, and a derivative featuring a 3-fluorophenyl substituent was found to have excellent activity against Leishmania major, the parasite that causes leishmaniasis. google.com This specific compound was highly active against both the promastigote and amastigote stages of the parasite, with EC50 values in the nanomolar range. google.com Another compound from the same series showed significant activity against Toxoplasma gondii. google.com

Table 2: Anti-parasitic Activity of Fluorophenyl-Substituted Derivatives

| Derivative Class | Target Parasite | Key Findings | Reference |

|---|---|---|---|

| Pyrimido[1,2-a]benzimidazole | Leishmania major | Derivative 2a (3-fluorophenyl substituent) showed nanomolar EC50 values against promastigotes and amastigotes. | google.com |

| Pyrimido[1,2-a]benzimidazole | Toxoplasma gondii | Derivative 3b was highly active with an IC50 of 2.8 µM and a selectivity index of 8.12. | google.com |

| Tetraazamacrocycles | Trypanosoma brucei | Several analogues displayed high anti-trypanosomal activity. | nih.gov |

Identification and Characterization of Opioid Receptor Modulators

This compound has been utilized as a key building block in the synthesis of novel opioid receptor modulators. psu.eduresearchgate.net The modulation of opioid receptors (mu, delta, and kappa) is a critical area of drug development for pain management and other neurological conditions. ucl.ac.ukresearchgate.net

Patented research outlines methods for preparing novel compounds of Formula (I) that act as opioid receptor modulators, starting from 4-fluorophenylglyoxal hydrate. researchgate.net The process often involves reacting the glyoxal hydrate with other reagents, such as N-t-BOC-L-Alaninal and ammonium (B1175870) acetate (B1210297), to construct complex imidazole-based structures. researchgate.net The goal of this research is to develop ligands that can act as agonists or antagonists, and to identify compounds that are either highly selective for one receptor type or can modulate multiple receptors simultaneously. ucl.ac.ukresearchgate.net This work has led to the identification of compounds that are useful not only as final therapeutic agents but also as intermediates for creating further novel modulators. ucl.ac.uk

Explorations in Iron Chelation Therapy

Iron is essential for many biological processes, but its dysregulation can lead to oxidative stress and cellular damage, a key feature in neurodegenerative conditions like Parkinson's disease. Iron chelation therapy, which involves using molecules to bind and remove excess iron, is a promising therapeutic strategy.

In this context, 4-fluorophenylglyoxal hydrate has been used to synthesize a novel class of iron chelators: 1-hydroxypyrazin-2(1H)-ones (1,2-HOPYs). Researchers synthesized these compounds and evaluated their iron-binding abilities, physicochemical properties, and neuroprotective effects in a cellular model of Parkinson's disease. Although these novel chelators showed weaker iron chelation abilities compared to some existing compounds, they provided comparable levels of neuroprotection against a neurotoxin in vitro to the clinically used iron chelator Deferiprone (B1670187). Two of the synthesized ligands were able to restore cell viability to nearly 90% of control levels. These findings suggest that the neuroprotective effects are primarily due to the chelation of intracellular labile iron, which prevents the generation of harmful reactive oxygen species.

Table 3: Research Findings on 1,2-HOPY Iron Chelators Derived from 4-Fluorophenylglyoxal Hydrate

| Feature | Finding | Significance | Reference |

|---|---|---|---|

| Synthesis | Successfully synthesized from 4-fluorophenylglyoxal hydrate and glycine (B1666218) hydroxamic acid. | Establishes a viable synthetic route to this class of chelators. | |

| Iron Chelation | Weaker iron chelation ability compared to 1-hydroxypyridin-2(1H)-ones. | Highlights a difference in binding affinity among related chelator families. | |

| Neuroprotection | Comparable neuroprotective effects to the clinical drug Deferiprone in an in vitro model. | Demonstrates therapeutic potential despite weaker iron binding, likely due to effective passivation of intracellular iron. | |

| Cell Viability | Two synthesized ligands restored cell viability to ≥89% of controls. | Indicates significant protective effect against neurotoxin-induced cell death. |

Interplay with Enzymatic Pathways and Metabolic Processes

Role in Glyoxalase System Research and α-Hydroxy Acid Metabolism

The glyoxalase system is a crucial metabolic pathway responsible for the detoxification of reactive α-oxoaldehydes, most notably methylglyoxal, which is a toxic byproduct of glycolysis. The system consists of two main enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2).

Substituted arylglyoxals, including m-fluorophenylglyoxal hydrate, have been used as model substrates to study the mechanism of the Glyoxalase I reaction. Research has focused on the non-enzymatic, buffer-catalyzed rearrangement of hemithioacetals, which are formed between arylglyoxals and thiols like mercaptoethanol (a model for glutathione). These studies provide insight into the chemical steps of the detoxification process, helping to clarify the rate-determining steps and the influence of electronic effects from substituents on the phenyl ring. By using compounds like m-fluorophenylglyoxal hydrate, researchers can probe the reaction kinetics and better understand the fundamental chemistry that the Glo1 enzyme has evolved to catalyze.

Potential as an Antiviral Agent (General Arylglyoxal Hydrates)

Arylglyoxal hydrates are recognized as versatile synthons for preparing a wide variety of heterocyclic compounds that possess a broad spectrum of biological activities, including antiviral properties. The reactivity of the dual carbonyl groups in arylglyoxals allows for their use in multicomponent reactions to build complex molecular architectures.

While direct antiviral studies on this compound itself are not extensively detailed, its role as a precursor is evident. For instance, various hydrazone derivatives, which are known for their potential antiviral effects, can be synthesized from arylglyoxals. Research into α-aminophosphonate-hydrazone derivatives has shown that some of these compounds exhibit inhibitory activity against viruses like the Tobacco Mosaic Virus (TMV). The synthesis of these and other heterocyclic scaffolds, such as imidazoles and triazines, from arylglyoxal hydrates highlights a general strategy for the discovery of new antiviral agents.

Mechanistic and Biochemical Studies Involving 2 Fluorophenylglyoxal Hydrate

Kinetic Analysis of Chemical and Biochemical Reactions

The reactivity of α-oxoaldehydes like 2-fluorophenylglyoxal hydrate (B1144303) is a subject of detailed kinetic investigation, particularly in reactions mimicking biological processes. These studies provide insight into reaction mechanisms, transition states, and the influence of molecular structure on reaction rates.

Detailed Kinetic Studies of Non-Enzymatic Hemithioacetal Rearrangements

Kinetic studies have been performed on the non-enzymatic rearrangement of hemithioacetals, which are formed from the reaction of arylglyoxals with thiols like β-mercaptoethanol. psu.edu This reaction is a model for the glyoxalase I enzyme system. In these studies, the reaction is typically initiated by adding the arylglyoxal hydrate to a buffer solution containing the thiol. psu.edu

The formation of the hemithioacetal is a rapid equilibrium, followed by a slower, buffer-catalyzed rearrangement to an α-hydroxyacyl thiolester. psu.edu The kinetics of this rearrangement are monitored spectrophotometrically, and the observed pseudo-first-order rate constants (k_obs) are determined from semilogarithmic plots of absorbance versus time. psu.edu These studies often reveal that the reaction rate shows a saturation dependence on the concentration of the thiol. This relationship can be described by the equation:

k_obs = k_max * K_a[RSH] / (1 + K_a[RSH])

where k_max is the maximum rate constant for the rearrangement at saturation, K_a is the equilibrium constant for hemithioacetal formation, and [RSH] is the thiol concentration. psu.edu This saturation behavior indicates a mechanism involving the formation of a hemithioacetal intermediate before the rate-determining rearrangement step. psu.edu

Hammett Plot Analysis to Quantify Substituent Effects on Reaction Rates

Hammett plot analysis is a powerful tool used to quantify the effect of substituents on the phenyl ring on the rate of reaction. In the context of arylglyoxal hydrate reactions, a Hammett plot is constructed by plotting the logarithm of the rate constant (log k) against the Hammett substituent constant (σ). psu.edu

For the buffer-catalyzed rearrangement of hemithioacetals derived from a series of substituted phenylglyoxals, the analysis provides a reaction constant, rho (ρ). psu.edu A study on the rearrangement catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) yielded a positive ρ value of +0.90 when plotted against Hammett σ values. psu.edu A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the aryl ring. This is consistent with a transition state where negative charge develops on the aromatic ring system or where the positive charge at the reaction center is diminished. psu.edu The magnitude of ρ provides insight into the extent of charge development in the transition state. For comparison, the intramolecular Cannizzaro rearrangement of arylglyoxal hydrates has a much larger ρ value of +2.0, suggesting a greater change in charge during its rate-determining step. psu.edu

| Substituent (X) | Hammett Constant (σ) | k_max (s⁻¹) | log(k_max) |

| 4-Methoxy | -0.27 | 0.0019 | -2.72 |

| 4-Methyl | -0.17 | 0.0028 | -2.55 |

| H | 0.00 | 0.0035 | -2.46 |

| 4-Chloro | 0.23 | 0.0063 | -2.20 |

| 3-Fluoro | 0.34 | 0.0081 | -2.09 |

| 4-Trifluoromethyl | 0.54 | 0.0112 | -1.95 |

| 4-Nitro | 0.78 | 0.0234 | -1.63 |

This table presents representative data from a Hammett analysis of the rearrangement of hemithioacetals from substituted phenylglyoxals and mercaptoethanol, illustrating the trend of increasing reaction rate with more electron-withdrawing substituents. The data for the 3-fluoro derivative is included as a proxy for the expected behavior of the 2-fluoro isomer. psu.edu

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The 2-fluorophenylglyoxal hydrate moiety is a valuable building block in medicinal chemistry. Its structural features, particularly the fluorine atom, are leveraged in SAR and SPR studies to optimize the biological efficacy and properties of new therapeutic agents.

Correlation of Structural Modifications with Biological Efficacy

The 2-fluorophenyl group, derived from this compound, has been incorporated into various molecular scaffolds to probe SAR in different biological targets.

Anticancer Agents: In the synthesis of novel 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, various substituted phenylglyoxal (B86788) hydrates are used to introduce different aryl groups at the 5-position of the triazine ring. mdpi.com The resulting compounds are evaluated for their antiproliferative activities, allowing for an SAR analysis based on the substitution pattern of this aryl group. mdpi.com

Nuclear Receptor Agonists: SAR studies on quinazolinone derivatives as agonists for the orphan nuclear receptor TLX have shown that fluorine substitutions can influence activity. rsc.org For instance, while a fluorine at position 6 of the quinazolinone core did not improve activity on its own, its combination with other bulky groups on a different part of the molecule led to a significant increase in potency, highlighting complex synergistic effects. rsc.org In another series, an ortho-fluoro group combined with a para-methoxy group on the phenyl chalcone (B49325) ring significantly enhanced both potency and efficacy, suggesting a beneficial interplay of halogen-bonding and electron-donating effects. rsc.org

Nucleoside Transporter Inhibitors: In a series of analogues of FPMINT, an inhibitor of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety attached to a piperazine (B1678402) ring was found to be essential for inhibitory activity against both ENT1 and ENT2. frontiersin.org

| Compound/Modification | Target/Assay | Biological Activity (EC₅₀/IC₅₀) |

| Quinazolinone-Chalcone Hybrid (BE4132) (o-F, p-OMe on chalcone) | TLX Receptor Agonist | EC₅₀ = 1.786 µM |

| Quinazolinone-Chalcone Hybrid (BE4166) (6-F on quinazolinone) | TLX Receptor Agonist | EC₅₀ = 10.714 µM |

| Quinazolinone-Chalcone Hybrid (BE4167) (6-F on quinazolinone, p-t-Bu on chalcone) | TLX Receptor Agonist | EC₅₀ = 3.266 µM |

| [¹⁸F]FPG-IL-2 | IL-2 Receptor Binding | K_d = 0.571 nM |

| Native IL-2 | IL-2 Receptor Binding | K_d = 0.255 nM |

| [¹⁸F]FPG-IL-4 | IL-4 Receptor Binding | K_d = 0.273 nM |

| Native IL-4 | IL-4 Receptor Binding | K_d = 0.105 nM |

This table shows examples of how modifications, including fluorine substitution, impact the biological efficacy of different classes of compounds. The data for the interleukin conjugates demonstrates that modification with a fluorophenylglyoxal moiety can result in a slight decrease in binding affinity compared to the native protein. rsc.orgnih.gov

Impact of Fluorine Substitution on Reactivity and Molecular Properties

The substitution of hydrogen with fluorine has a profound impact on a molecule's properties due to fluorine's high electronegativity, small size, and ability to form strong bonds with carbon. nih.gov

Electronic Effects: The ortho-fluorine in this compound is strongly electron-withdrawing via the inductive effect. This increases the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in various chemical transformations.

Metabolic Stability: In drug design, fluorine substitution is a common strategy to enhance metabolic stability. ontosight.ai Fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug. ontosight.ai

Conformational Effects and Binding: The ortho-fluorine atom can induce steric hindrance, influencing the preferred conformation of the molecule. This can affect how the molecule fits into a binding pocket of a protein or enzyme. Furthermore, fluorine can participate in non-covalent interactions such as halogen bonding, which can contribute to binding affinity. rsc.org Computational studies on fluorinated aziridines have shown that fluorine substitution can dramatically increase reactivity towards nucleophiles by factors as high as 10¹¹, a result of ring strain release and stabilization of the transition state. nih.gov

Specificity and Selectivity in Biochemical Interactions

Phenylglyoxal and its derivatives are well-known for their ability to react with the guanidinium (B1211019) group of arginine residues in proteins. This reaction is highly specific under controlled conditions, making these compounds valuable tools for protein modification and bioconjugation.

A study utilizing 4-[¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG), a close analog of 2-fluorophenylglyoxal, demonstrated high selectivity for arginine residues. acs.org The chemoselectivity of [¹⁸F]FPG was investigated by performing its conjugation with human serum albumin (HSA) in the presence of a large excess of other nucleophilic amino acids: lysine (B10760008), histidine, and cysteine. acs.org

The results showed that the presence of lysine, histidine, or cysteine did not significantly inhibit the formation of the [¹⁸F]FPG-HSA conjugate. In stark contrast, the addition of arginine inhibited the conjugation by 93 ± 3%. acs.org This highlights the remarkable selectivity of the fluorophenylglyoxal scaffold for arginine over other potentially reactive amino acid side chains. This specificity is crucial for applications such as site-selective protein labeling for PET imaging, where precise modification is required to maintain the protein's biological function. nih.govacs.org The conjugation reaction is pH-dependent, with significantly higher yields observed at pH 10.0 compared to pH 7.4, which is consistent with the need for the guanidinium group to be sufficiently nucleophilic. acs.org

| Inhibitor Amino Acid | Conjugation Inhibition (%) |

| Lysine | No significant inhibition |

| Histidine | No significant inhibition |

| Cysteine | No significant inhibition |

| Arginine | 93 ± 3% |

This table demonstrates the high selectivity of 4-[¹⁸F]fluorophenylglyoxal for arginine. The bioconjugation reaction with Human Serum Albumin (HSA) was performed in the presence of a 100-fold excess of competing amino acids. acs.org

Quantitative Assessment of Protein Binding Affinities (e.g., EC₅₀ and K_d values)

The modification of proteins with fluorophenylglyoxal derivatives has been shown to have a minimal impact on their native binding affinities. This is a critical characteristic for their use as labeling agents in biological studies. kcl.ac.uk Studies on interleukins (IL-2 and IL-4) labeled with [¹⁸F]FPG demonstrate that the resulting conjugates retain binding affinities in the subnanomolar range, comparable to their unmodified counterparts. acs.orgkcl.ac.uk

Enzyme-linked immunosorbent assays (ELISAs) were used to determine the half-maximal effective concentration (EC₅₀) and the equilibrium dissociation constant (K_d) for both the native and the [¹⁸F]FPG-labeled proteins. kcl.ac.uk The results indicate that the conjugation of [¹⁸F]FPG does not significantly alter the protein's ability to interact with its receptor. acs.orgkcl.ac.uk

Binding Affinities of Native and [¹⁸F]FPG-Labeled Interleukins

| Compound | EC₅₀ (nM) | K_d (nM) |

|---|---|---|

| Native Interleukin-2 (IL-2) | 0.399 | 0.255 |

| [¹⁸F]FPG-IL-2 | 0.823 | 0.571 |

| Native Interleukin-4 (IL-4) | 0.097 | 0.105 |

| [¹⁸F]FPG-IL-4 | 0.256 | 0.273 |

Data sourced from a study on 4-[¹⁸F]fluorophenylglyoxal. kcl.ac.uk

These findings suggest that the introduction of the fluorophenylglyoxal moiety to the protein surface does not sterically hinder the protein-receptor interaction, preserving the biological function of the labeled protein. acs.org

Chemoselectivity Profiling in the Presence of Competing Biomolecules (e.g., Lysine, Cysteine, Histidine)

The chemoselectivity of fluorophenylglyoxals is a key feature for their application in protein modification. Studies on [¹⁸F]FPG have demonstrated its high selectivity for arginine residues even in the presence of a large excess of other nucleophilic amino acids such as lysine, cysteine, and histidine. acs.orgnih.govresearchgate.net This selectivity is attributed to the "thermodynamic factor," where the reversible condensation with arginine followed by dehydration leads to a highly stable five-membered ring adduct. researchgate.netresearchgate.net

In a competitive binding study, the conjugation of [¹⁸F]FPG with human serum albumin (HSA) was performed in the presence of a 30-fold excess of free amino acids. acs.orgnih.gov The results showed that the presence of excess lysine, histidine, or cysteine did not significantly inhibit the formation of the [¹⁸F]FPG-HSA conjugate. In stark contrast, the presence of excess arginine led to a 93 ± 3% inhibition of the conjugation reaction, underscoring the high selectivity of the fluorophenylglyoxal for arginine. acs.org

Inhibition of [¹⁸F]FPG-HSA Conjugation by Competing Amino Acids

| Competing Amino Acid (30-fold excess) | Inhibition of [¹⁸F]FPG-HSA Formation |

|---|---|

| Lysine | No significant inhibition |

| Cysteine | No significant inhibition |

| Histidine | No significant inhibition |

| Arginine | 93 ± 3% |

Data sourced from a study on 4-[¹⁸F]fluorophenylglyoxal. acs.org

This high degree of chemoselectivity is crucial for the specific labeling of arginine residues within a complex protein environment, minimizing off-target modifications. acs.orgresearchgate.net While phenylglyoxals, in general, are known to react with the ε-amino group of lysine, the reactivity of phenylglyoxal itself has been shown to be much lower towards lysine compared to other glyoxal (B1671930) reagents. nih.gov The studies on [¹⁸F]FPG confirm that this selectivity for arginine is a hallmark of fluorinated phenylglyoxals. acs.orgnih.gov

Advanced Analytical Techniques Employed in the Research of 2 Fluorophenylglyoxal Hydrate

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable tools in the analysis of 2-Fluorophenylglyoxal hydrate (B1144303), providing robust methods for purification and the assessment of both chemical and radiochemical purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both monitoring the progress of reactions involving 2-Fluorophenylglyoxal hydrate and for the purification of the resulting products. google.comresearchgate.net In synthetic chemistry, real-time monitoring of a reaction mixture allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize impurities. researchgate.netresearchgate.net By taking aliquots from the reaction vessel at various time points and analyzing them via HPLC, chemists can track the consumption of reactants, the formation of intermediates, and the appearance of the final product. researchgate.net This provides a detailed kinetic profile of the reaction.